Gliquidone

概要

説明

グリクイドンは、スルホニル尿素系に属する抗糖尿病薬です。 第2世代のスルホニル尿素剤に分類され、主に2型糖尿病の治療に使用されます . グリクイドンは、膵臓からのインスリン分泌を促進することで作用し、血糖値の調節を助けます .

2. 製法

合成経路と反応条件: グリクイドンの調製には、いくつかのステップが含まれます。 一つの方法には、2-カルボキシメチル-5-メトキシ安息香酸とチオニルクロリドを反応させて中間体を生成することが含まれます。 この中間体は、次にジクロロメタン溶媒中でトリエチルアミン存在下、p-アミノエチルベンゼンスルホンアミドと反応してグリクイドンを生成します . 別の方法には、グリクイドン溶液をアセトンに溶解させ、安定剤としてポリビニルピロリドンK25を含む水溶液に加える逆溶媒沈殿法を用いてグリクイドンナノ粒子を調製することが含まれます .

工業的製造方法: グリクイドンの工業的製造は、通常、高純度を達成するために化合物の結晶化を行います。 グリクイドンの医薬品結晶形は、粗製物を適切な溶媒に溶解し、制御された条件下で結晶化させることで調製されます .

3. 化学反応解析

反応の種類: グリクイドンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が通常使用されます。

置換: 置換反応は、ハロゲンやスルホニルクロリドなどの試薬を伴うことがよくあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりアルコールまたはアミンが生成される可能性があります。

4. 科学研究の応用

グリクイドンは、幅広い科学研究の応用範囲を持っています。

化学: スルホニル尿素化合物とその化学的性質の研究に使用されています。

生物学: グリクイドンは、インスリン分泌のメカニズムと膵臓β細胞におけるカリウムチャネルの役割を調査するために使用されます.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of gliquidone involves several steps. One method includes the reaction of 2-carboxymethyl-5-methoxy-benzoic acid with thionyl chloride to form an intermediate. This intermediate then reacts with p-amino ethyl benzene sulfonamide in the presence of triethylamine in a dichloromethane solvent to produce this compound . Another method involves the preparation of this compound nanoparticles using an anti-solvent precipitation technique, where this compound solution in acetone is added to an aqueous solution containing polyvinylpyrrolidone K25 as a stabilizer .

Industrial Production Methods: Industrial production of this compound typically involves the crystallization of the compound to achieve high purity. The medicinal crystal form of this compound is prepared by dissolving a crude product in a suitable solvent and then crystallizing it under controlled conditions .

化学反応の分析

Types of Reactions: Gliquidone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

科学的研究の応用

Therapeutic Applications

1. Diabetes Management

Gliquidone is primarily indicated for the treatment of type 2 diabetes. Clinical studies have shown that it provides effective glycemic control with a lower incidence of hypoglycemia compared to other sulfonylureas like glibenclamide . Its rapid absorption and short elimination half-life (approximately 1.5 hours) allow for flexible dosing, making it suitable for various patient profiles, including those with renal impairment .

2. Neuroinflammation Reduction

Recent research indicates that this compound may have neuroprotective effects by modulating neuroinflammatory responses. In animal models, this compound has been shown to suppress lipopolysaccharide (LPS)-induced microglial activation and pro-inflammatory cytokine levels, suggesting potential benefits in conditions associated with neuroinflammation . This effect may be particularly relevant for diabetic patients who often experience increased neuroinflammatory markers.

3. Diabetic Nephropathy

Case studies demonstrate that this compound can alleviate diabetic nephropathy by improving kidney function and reducing urinary protein levels. In Goto-Kakizaki rats, this compound treatment resulted in significant improvements in kidney histology and function, indicating its potential as a therapeutic agent for diabetic kidney disease . The drug's ability to enhance nitric oxide levels and reduce oxidative stress contributes to its protective effects on renal tissues .

Data Summary

The following table summarizes key findings from various studies on the applications of this compound:

Case Studies

Case Study 1: Neuroinflammatory Effects

In a study examining the effects of this compound on neuroinflammation, researchers found that treatment significantly reduced microglial activation markers in wild-type mice subjected to LPS injections. The study highlighted this compound's potential role in managing diabetes-related neuroinflammatory conditions, which could lead to broader applications in neurodegenerative diseases .

Case Study 2: Renal Function Improvement

A clinical trial involving patients with diabetic nephropathy showed that switching from glibenclamide to this compound resulted in improved glomerular filtration rates and decreased urinary albumin levels. These findings suggest that this compound not only aids in glycemic control but also offers protective benefits against renal complications associated with diabetes .

作用機序

グリクイドンは、機能している膵臓β細胞からのインスリン分泌を促進することで効果を発揮します。 膵臓細胞表面のATP感受性カリウムチャネル受容体に結合し、カリウムコンダクタンスを低下させ、膜の脱分極を引き起こします。 この脱分極は、電位依存性カルシウムチャネルの活性化につながり、カルシウムイオンの流入とそれに続くインスリン分泌をもたらします .

類似化合物との比較

グリクイドンは、その特定の結合親和性と代謝プロファイルにより、スルホニル尿素系薬剤の中で独特です。 類似の化合物には、グリベンクラミド、グリピジド、グリクラジドなどがあります。 これらの化合物と比較して、グリクイドンは肝代謝と胆汁排泄が広く行われる独特な薬物動態プロファイルを持っており、腎臓病のある糖尿病患者に適しています .

類似化合物:

- グリベンクラミド

- グリピジド

- グリクラジド

グリクイドンの高いバイオアベイラビリティや特定の作用機序などの独特の特性により、2型糖尿病の治療において貴重な化合物となっています。

生物活性

Gliquidone is a second-generation sulfonylurea, primarily indicated for the management of type 2 diabetes mellitus. It functions by stimulating insulin release from pancreatic beta cells and enhancing peripheral insulin sensitivity. This article delves into the biological activity of this compound, exploring its mechanisms, effects on neuroinflammation, and potential therapeutic applications beyond glycemic control.

This compound operates mainly through the inhibition of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This inhibition leads to membrane depolarization, resulting in the opening of voltage-gated calcium channels and subsequent calcium influx, which stimulates insulin secretion. Additionally, this compound enhances insulin sensitivity in peripheral tissues, contributing to its hypoglycemic effects .

Key Mechanisms

| Mechanism | Description |

|---|---|

| KATP Channel Inhibition | Reduces potassium conductance, causing membrane depolarization and calcium influx. |

| Insulin Secretion | Increases insulin release from pancreatic beta cells in response to glucose stimulation. |

| Enhanced Insulin Sensitivity | Improves responsiveness of peripheral tissues to insulin, facilitating glucose uptake. |

Biological Activity and Neuroinflammation

Recent studies have highlighted this compound's role in modulating neuroinflammatory processes, particularly in the context of diabetes-associated neuroinflammation. Research indicates that this compound can suppress lipopolysaccharide (LPS)-induced microglial activation and pro-inflammatory cytokine production, such as COX-2 and IL-6 .

Case Study: Neuroinflammatory Response

In a study involving wild-type mice, this compound administration led to:

- Suppression of Microgliosis : Reduced microglial hypertrophy and activation.

- Decreased Pro-inflammatory Cytokines : Significant downregulation of cytokines associated with inflammation.

- NLRP3 Inflammasome Modulation : Inhibition of NLRP3 inflammasome activation in BV2 microglial cells.

These findings suggest that this compound's anti-inflammatory properties may offer additional benefits for patients with diabetes, potentially mitigating neuroinflammation associated with the disease .

Clinical Findings and Efficacy

A variety of clinical studies have assessed the efficacy of this compound in managing diabetes and its complications. One notable study evaluated this compound therapy in patients with new-onset diabetes after kidney transplantation. The findings indicated that while this compound effectively controlled blood glucose levels, some patients experienced hypoglycemia requiring dose adjustments .

Summary of Clinical Outcomes

Additional Therapeutic Applications

Emerging research suggests that this compound may have applications beyond diabetes management. For instance, studies have indicated its potential role in cancer therapy by inhibiting tumor cell proliferation in lung cancer models . Furthermore, this compound has shown promise in reducing urinary protein levels in diabetic nephropathy models by promoting tubular function .

Potential Benefits Beyond Diabetes

- Cancer Therapy : this compound may impede tumor cell growth.

- Renal Protection : Promotes renal function and reduces proteinuria in diabetic nephropathy.

特性

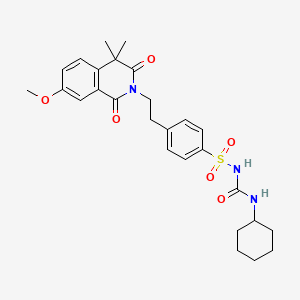

IUPAC Name |

1-cyclohexyl-3-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O6S/c1-27(2)23-14-11-20(36-3)17-22(23)24(31)30(25(27)32)16-15-18-9-12-21(13-10-18)37(34,35)29-26(33)28-19-7-5-4-6-8-19/h9-14,17,19H,4-8,15-16H2,1-3H3,(H2,28,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJFMFZYVVLQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)OC)C(=O)N(C1=O)CCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62783-47-5 (mono-hydrochloride salt) | |

| Record name | Gliquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023096 | |

| Record name | Gliquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

69.5 [ug/mL] (The mean of the results at pH 7.4), 2.20e-03 g/L | |

| Record name | SID50085433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of gliquidone in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Gliquidone likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. This increase in intracellular calcium ion concentration induces the secretion of insulin. | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

33342-05-1 | |

| Record name | Gliquidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33342-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliquidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033342051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliquidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gliquidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIQUIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7C2QDD75P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-182, 181 °C | |

| Record name | Gliquidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gliquidone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。